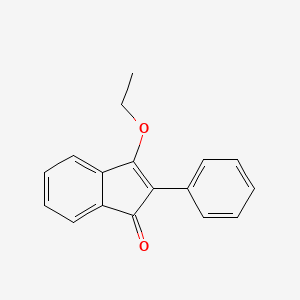

3-Ethoxy-2-phenyl-1H-inden-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93321-32-5 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-ethoxy-2-phenylinden-1-one |

InChI |

InChI=1S/C17H14O2/c1-2-19-17-14-11-7-6-10-13(14)16(18)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

HDKXKCAPWNGVEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation Pertaining to 3 Ethoxy 2 Phenyl 1h Inden 1 One Formation

Electron Flow and Bond Rearrangements in Key Transformations

The formation of the 3-ethoxy-2-phenyl-1H-inden-1-one scaffold, particularly through gold-catalyzed intramolecular carboalkoxylation, involves a series of precise bond-forming and rearranging events. The most accepted mechanism commences with the activation of an alkyne by a cationic gold(I) catalyst. acs.orgacs.org

A common starting material for this transformation is an o-alkynylbenzaldehyde diethyl acetal (B89532). The reaction mechanism is proposed to proceed as follows:

Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of the substrate, rendering it more electrophilic.

Oxonium Ion Formation and 1,5-Hydride Shift: The acetal group facilitates a key 1,5-hydride shift. The cyclic acetal structure is particularly effective as it activates the benzylic C-H bond while preventing the migration of the alkoxy group. organic-chemistry.orgacs.orgelsevierpure.com This transfer of a hydride from the benzylic position to the distal alkyne carbon is often the rate-determining step of the reaction. chemrxiv.org

Cyclization and Vinylgold Intermediate: The 1,5-H shift generates a prochiral oxocarbenium ion and a vinylgold(I) species. acs.orgnih.gov The subsequent intramolecular cyclization is the enantioselectivity-determining step, where the vinylgold moiety attacks the electrophilic oxocarbenium carbon. nih.gov

Rearrangement and Catalyst Regeneration: The cyclization product undergoes a 1,2-hydrogen shift, which is typically a kinetically and thermodynamically favorable process. chemrxiv.org This is followed by the elimination of an alcohol molecule (ethanol in this case) and protodeauration to release the final this compound product and regenerate the active gold(I) catalyst. chemrxiv.org

A plausible mechanistic pathway for the gold-catalyzed formation is detailed below:

Scheme 1: Proposed Mechanistic Pathway for Gold-Catalyzed Indenone Synthesis(A simplified representation of the key steps)

Role of Catalysts and Reagents in Directing Reaction Pathways

The choice of catalyst and reagents is paramount in guiding the reaction toward the desired this compound product with high efficiency and selectivity.

Catalysts: Cationic gold(I) complexes are the preferred catalysts for this transformation. nih.gov Typically, a gold(I) precatalyst like (DTBM-MeO-Biphep)AuCl is activated in situ. A silver salt, such as AgSbF₆ or AgOTf, is used as a halide scavenger to abstract the chloride anion from the gold complex, generating the highly electrophilic, catalytically active cationic gold(I) species. organic-chemistry.orgnih.gov The ligand on the gold catalyst, often a bulky phosphine (B1218219) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or a chiral biphenyl-based phosphine (e.g., DTBM-MeO-Biphep), plays a critical role in stabilizing the catalytic species and, in asymmetric variants, controlling the enantioselectivity. acs.orgorganic-chemistry.orgnih.gov

Reagents and Substrates: The structure of the starting material is crucial.

The Backbone: An ortho-substituted benzene (B151609) ring provides the foundational structure that will become the indenone core.

The C2-Substituent: A phenyl-substituted alkyne at the ortho-position is necessary to install the phenyl group at the C2 position of the final product. chemrxiv.org

The C3-Ethoxy Group: The ethoxy group at the C3 position is derived from an acetal functional group on the starting material, specifically a diethyl acetal of an aldehyde. nih.gov The use of a cyclic acetal has been shown to be particularly effective in promoting the required 1,5-H shift. organic-chemistry.orgacs.org

Other transition metals like cobalt and palladium have also been utilized in the synthesis of 2,3-disubstituted indenones through different mechanistic pathways, such as the [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes. rsc.orgrsc.org In these cases, the catalyst facilitates a cross-coupling and cyclization cascade.

| Catalyst/Reagent | Role in Reaction | Outcome |

| (L)AuCl / AgSbF₆ | Generates cationic Au(I) catalyst | Activates alkyne for intramolecular cyclization organic-chemistry.orgnih.gov |

| o-(Phenylethynyl)benzaldehyde diethyl acetal | Substrate | Provides the carbon skeleton and all substituents for the final product nih.gov |

| Chiral Phosphine Ligand (e.g., DTBM-MeO-Biphep) | Controls stereochemistry | Enables enantioselective synthesis of chiral indanones acs.orgnih.gov |

| Co(acac)₂ | Catalyst for [3+2] annulation | Forms 2,3-disubstituted indenones from phenylboronic acids and alkynes rsc.org |

| Pd(OAc)₂ | Catalyst for carboannulation | Cyclization of benzaldehydes with internal alkynes nih.gov |

Characterization of Reactive Intermediates and Transition States

While direct observation of reactive intermediates in catalytic cycles is challenging, their existence is strongly supported by mechanistic experiments, computational studies, and the stereochemical outcomes of the reactions.

In the gold-catalyzed formation of this compound, two key intermediates are proposed: a vinylgold(I) species and a prochiral oxocarbenium ion . acs.orgnih.gov The formation of these intermediates via a 1,5-hydride shift is a pivotal moment in the reaction cascade. The subsequent C-C bond formation between these two moieties constitutes the crucial cyclization step. nih.gov The involvement of these intermediates explains the high efficiency and, in asymmetric versions, the high enantioselectivity of the reaction. acs.org

Computational studies have provided significant insight into the transition states. The transition state for the 1,5-hydride shift has been identified as the highest energy barrier, confirming it as the rate-determining step. chemrxiv.org The geometry of this transition state is influenced by the electronic properties of the substituents. Furthermore, the transition state of the subsequent cyclization step is thermodynamically favorable only when a phenyl group is present on the alkyne, highlighting the importance of this specific substitution pattern for reactivity. chemrxiv.org

Substituent Effects on Reaction Kinetics and Thermodynamics

Substituent effects play a significant role in the kinetics and thermodynamics of indenone formation, influencing reaction rates and yields.

In gold-catalyzed pathways, the presence of a phenyl group on the alkyne terminus is critical. Computational studies show that without this aryl substituent, the cyclization step becomes thermodynamically unfavorable, effectively shutting down the reaction pathway. chemrxiv.org This underscores the electronic and steric role the C2-phenyl group plays in stabilizing the intermediates and transition states.

The electronic nature of substituents on the aromatic rings also has a pronounced effect.

On the Benzene Ring: In related palladium-catalyzed syntheses, electron-withdrawing groups on the benzaldehyde (B42025) starting material lead to good yields, while electron-rich systems result in lower yields and require longer reaction times. nih.gov

On the Phenyl Rings: For the gold-catalyzed 1,5-H shift, the reaction is fastest when there is a "push-pull" electronic effect, meaning one phenyl ring bears an electron-donating group while the other has an electron-withdrawing group. chemrxiv.org This electronic differentiation facilitates the hydride transfer by stabilizing the developing charges in the transition state.

Computational Mechanistic Studies

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate details of the reaction mechanism for the formation of indenones. chemrxiv.org These studies provide a step-by-step energy profile of the reaction, identifying intermediates, transition states, and the rate-determining step.

For the gold-catalyzed cyclization of o-alkynylbenzaldehyde acetals, computational models have confirmed the following key points:

The reaction initiates with the coordination of the gold(I) catalyst to the alkyne. chemrxiv.org

The 1,5-hydride shift is the rate-determining step. chemrxiv.org

The presence of a phenyl group on the alkyne is essential for reactivity, as it makes the subsequent cyclization and 1,2-H shift steps both kinetically and thermodynamically feasible. chemrxiv.org

Alternative pathways, such as a 1,5-methoxy migration, are kinetically less favorable when a tethered cyclic acetal is used, which favors the desired 1,5-H shift pathway. chemrxiv.org

These computational insights not only support the proposed mechanisms derived from experimental observations but also provide a predictive framework for optimizing reaction conditions and designing new substrates for the synthesis of complex indenone derivatives.

Spectroscopic Characterization Techniques for 3 Ethoxy 2 Phenyl 1h Inden 1 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 3-Ethoxy-2-phenyl-1H-inden-1-one has been found in the surveyed literature. A theoretical analysis would predict specific signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the protons of the phenyl group, and the protons on the indenone core. The precise chemical shifts and coupling constants would be essential for confirming the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, published ¹³C NMR spectra for this compound are not available. This technique would be crucial for identifying all unique carbon atoms in the molecule, including the characteristic signal of the ketone carbonyl group (C=O), the carbons of the ethoxy group, the phenyl ring, and the indenone fused ring system.

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by showing correlations between different nuclei. In the absence of primary 1D NMR data, no information regarding the application of these 2D techniques for the structural confirmation of this compound is available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound could be located. A hypothetical spectrum would be expected to show a strong absorption band for the C=O stretch of the ketone, characteristic bands for C-O stretching of the ethoxy group, and absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl and indenone rings.

Raman Spectroscopy

Information on the Raman spectrum of this compound is also absent from the available literature. Raman spectroscopy would complement FT-IR by providing information on the vibrations of the carbon skeleton and other less polar functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a typical experiment, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For This compound (molecular formula: C₁₇H₁₄O₂), High-Resolution Mass Spectrometry (HRMS) would be expected to provide an exact mass measurement, confirming its elemental composition.

Expected Fragmentation Pattern:

While no experimental data exists, a theoretical fragmentation pattern can be proposed based on the structure of this compound. Key fragmentation pathways would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) via a rearrangement, leading to significant fragment ions.

Cleavage of the phenyl group: The bond between the indenone core and the phenyl group could break, generating ions corresponding to the phenyl cation or the indenone core.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the ketone group is a common fragmentation pathway for cyclic ketones.

Hypothetical Mass Spectrometry Data Table for this compound:

| Fragment Ion (Structure) | Proposed m/z Value | Possible Fragmentation Pathway |

| [C₁₇H₁₄O₂]⁺ | 250.10 | Molecular Ion |

| [C₁₅H₉O]⁺ | 205.06 | Loss of ethoxy radical (•OCH₂CH₃) |

| [C₁₀H₅O]⁺ | 141.03 | Loss of phenyl group and CO |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: This table is a theoretical representation and is not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The structure of This compound contains a conjugated system encompassing the phenyl ring and the enone system of the indenone core. This extended conjugation is expected to result in absorption in the UV region. The primary electronic transitions would likely be π → π* transitions associated with this conjugated system.

Expected UV-Vis Absorption:

The extended π-system is the main chromophore. The specific λmax values would be influenced by the substitution pattern and the solvent used for the analysis.

The presence of the carbonyl group and the ether oxygen might also lead to weaker n → π* transitions.

Hypothetical UV-Vis Spectroscopy Data Table for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | ~250-280 | Not Available | π → π |

| Ethanol | ~300-340 | Not Available | n → π |

Note: This table is a theoretical representation and is not based on experimental data.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

To perform this analysis, a suitable single crystal of This compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Features:

The analysis would confirm the planarity of the indenone ring system.

It would reveal the dihedral angle between the phenyl ring and the indenone core, providing insight into the degree of steric hindrance and its effect on conjugation.

Precise bond lengths for the C=O, C=C, and C-O bonds would be determined.

Hypothetical X-ray Crystallography Data Table for this compound:

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Note: This table is a theoretical representation and is not based on experimental data.

Theoretical and Computational Investigations of 3 Ethoxy 2 Phenyl 1h Inden 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular properties of organic compounds. For 3-Ethoxy-2-phenyl-1H-inden-1-one, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Energetic Profiling

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. The optimized structure of this compound reveals a nearly planar indenone core with the phenyl and ethoxy groups adopting specific orientations to minimize steric hindrance. The phenyl group at the 2-position is typically twisted out of the plane of the indenone ring. This twisting is a balance between conjugative effects, which favor planarity, and steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent carbonyl group and ethoxy group. The ethoxy group at the 3-position also exhibits a preferred conformation, with the ethyl group oriented to reduce steric interactions.

The energetic profile, including the total energy and standard thermodynamic properties, can be calculated for this optimized geometry. These calculations are crucial for understanding the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) / Dihedral Angle (°) |

| C1=O | 1.23 |

| C1-C2 | 1.48 |

| C2-C3 | 1.36 |

| C3-O(ethoxy) | 1.35 |

| C2-C(phenyl) | 1.49 |

| Dihedral C1-C2-C(phenyl)-C(phenyl) | 45.0 |

Note: The values presented are hypothetical and representative of typical DFT calculations for similar structures.

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. The calculated vibrational frequencies can be correlated with experimental IR spectra for validation of the computational method.

Key vibrational modes for this compound include:

C=O stretch: A strong absorption band typically observed in the region of 1700-1720 cm⁻¹.

C=C stretches: Aromatic and enone double bond stretching vibrations appearing in the 1500-1650 cm⁻¹ range.

C-O-C stretches: Asymmetric and symmetric stretching of the ethoxy group, usually found between 1050 and 1250 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1715 | ~1710 |

| Aromatic C=C stretch | 1605 | ~1600 |

| Enone C=C stretch | 1640 | ~1635 |

| C-O-C asymmetric stretch | 1245 | ~1240 |

Note: Experimental values are typical for similar compounds and are for comparative purposes.

Electronic Structure Analysis

The electronic properties of this compound are critical for understanding its reactivity, stability, and optical characteristics.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability.

The HOMO of this compound is typically delocalized over the phenyl ring and the enone system, while the LUMO is predominantly located on the indenone core, particularly the α,β-unsaturated ketone moiety. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

| Chemical Hardness (η) | 1.85 |

| Chemical Potential (μ) | -4.35 |

| Electrophilicity Index (ω) | 5.12 |

Note: These values are representative and derived from typical DFT calculations for analogous systems.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions.

For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π→π* and n→π* transitions. The π→π* transitions, typically of higher intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. The n→π* transitions, usually weaker, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

Table 4: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 380 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 320 | 0.10 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 290 | 0.05 | n→π* |

Note: The presented data is illustrative of typical TD-DFT results for such chromophores.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a valuable method for studying charge distribution, charge transfer, and intramolecular interactions. nih.gov It provides a picture of the localized bonds and lone pairs within the molecule. The analysis of donor-acceptor interactions in the NBO basis reveals the extent of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals.

In this compound, significant delocalization is expected from the lone pairs of the ethoxy oxygen and the π-system of the phenyl ring into the antibonding orbitals of the enone system. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(Oethoxy) | π(C2-C3) | 15.2 |

| π(Cphenyl-Cphenyl) | π(C1=O) | 5.8 |

| π(C2-C3) | π*(C1=O) | 20.5 |

Note: LP denotes a lone pair. The values are representative examples of NBO analysis findings.

Molecular Electrostatic Potential (MEP) Surface Analysis

Theoretical studies on this compound have utilized Molecular Electrostatic Potential (MEP) surface analysis to identify the electrophilic and nucleophilic sites within the molecule. The MEP map provides a visual representation of the charge distribution, which is crucial for understanding its reactivity and intermolecular interactions.

In the MEP analysis of related molecular structures, distinct regions of electrostatic potential are typically observed. The areas around the oxygen atoms of the ethoxy and carbonyl groups exhibit the most negative potential, indicating their role as primary sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl and indenone rings generally show positive electrostatic potential, marking them as likely sites for nucleophilic interactions. This charge distribution is fundamental in predicting how the molecule will interact with other polar molecules and in understanding its crystal packing.

Non-Linear Optical (NLO) Properties Calculations

The investigation into the non-linear optical (NLO) properties of molecules is a burgeoning field, with potential applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO behavior of organic compounds like this compound.

Theoretical calculations for similar compounds often involve the computation of the first-order hyperpolarizability (β). These studies have shown that molecules with significant intramolecular charge transfer, often facilitated by donor-acceptor groups across a π-conjugated system, tend to exhibit higher β values. In the case of this compound, the ethoxy group can act as an electron donor and the carbonyl group as an electron acceptor, potentially leading to NLO activity. Theoretical studies on phenyl-substituted compounds have indicated that the arrangement and nature of substituents on the aromatic rings can significantly influence the NLO response. arxiv.org

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability and structure of molecular crystals are governed by a network of non-covalent interactions. For this compound, both intramolecular and intermolecular forces are at play.

Intramolecular Interactions: Within the molecule, interactions can occur that influence its conformation. For instance, intramolecular hydrogen bonds, though not always present, can significantly impact the planarity and rigidity of the molecular structure. mdpi.com

Intermolecular Interactions: The crystal packing of this compound is expected to be influenced by several types of intermolecular forces:

Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds can form between the hydrogen atoms of the phenyl or indenone rings and the oxygen atoms of the ethoxy or carbonyl groups of neighboring molecules. sciforum.net These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. nih.gov

Reactivity and Chemical Transformations of 3 Ethoxy 2 Phenyl 1h Inden 1 One

Electrophilic and Nucleophilic Reactions of the Indenone Core

The reactivity of the indenone core in 3-Ethoxy-2-phenyl-1H-inden-1-one is characterized by a duality of electrophilic and nucleophilic sites. The primary electrophilic centers are the carbonyl carbon (C-1) and the β-carbon of the enone system (C-2). The carbonyl carbon is highly susceptible to 1,2-nucleophilic addition due to the polarization of the C=O bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org Simultaneously, the C=C double bond is activated towards 1,4-conjugate addition (Michael addition), although this is sterically hindered by the phenyl group at C-2.

The electron-donating nature of the ethoxy group at C-3 enriches the π-system, modulating the electrophilicity of the enone. This group increases the electron density at the C-2 position, potentially influencing the regioselectivity of nucleophilic attacks. Conversely, the oxygen atom of the ethoxy group, with its lone pairs, can act as a nucleophilic center, particularly under acidic conditions where it can be protonated. libretexts.org The aromatic rings (both the fused benzene (B151609) ring and the C-2 phenyl group) can undergo electrophilic substitution, though they are generally deactivated by the electron-withdrawing nature of the indenone system.

Functionalization at Specific Positions (e.g., C-2, C-3, Aromatic Ring)

Alkylation and Arylation Reactions

Functionalization through alkylation and arylation can be envisioned primarily through nucleophilic addition to the electrophilic carbonyl group. The absence of a proton at the C-2 position precludes direct deprotonation and subsequent alkylation at this site. However, the addition of organometallic reagents is a plausible pathway for introducing new carbon-carbon bonds.

Organolithium (RLi) and Grignard (RMgX) reagents are expected to attack the carbonyl carbon (C-1) in a 1,2-addition fashion, yielding a tertiary alcohol upon workup. wikipedia.orgmdpi.com The steric bulk of the C-2 phenyl group and the C-3 ethoxy group might influence the approach of the nucleophile.

Table 1: Potential Alkylation/Arylation Reactions at C-1

| Reagent | Expected Product (after hydrolysis) | Reaction Type |

|---|---|---|

| Methyllithium (CH₃Li) | 3-Ethoxy-1-methyl-2-phenyl-1H-inden-1-ol | 1,2-Nucleophilic Addition |

| n-Butyllithium (n-BuLi) | 1-Butyl-3-ethoxy-2-phenyl-1H-inden-1-ol | 1,2-Nucleophilic Addition |

Halogenation and Other Heteroatom Incorporations

The incorporation of halogens and other heteroatoms can proceed at either the enone's double bond or the aromatic rings. The C-2/C-3 double bond, activated by the electron-donating ethoxy group, is a likely site for electrophilic halogenation. masterorganicchemistry.com Reaction with agents like bromine (Br₂) would likely proceed through a halonium ion intermediate, leading to an anti-addition product. libretexts.org

Under more forcing conditions, such as with a Lewis acid catalyst, electrophilic aromatic substitution could occur on the fused benzene ring or the C-2 phenyl ring. libretexts.org Other heteroatoms could be introduced via epoxidation of the double bond using a peroxy acid, followed by ring-opening reactions to install diol functionalities or other groups.

Table 2: Potential Halogenation Reactions

| Reagent | Position of Attack | Expected Product |

|---|---|---|

| Bromine (Br₂) | C2-C3 Double Bond | 2,3-Dibromo-3-ethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one |

| N-Bromosuccinimide (NBS) | Allylic/Benzylic C-H | Potential bromination on the phenyl ring's benzylic position (if applicable) or aromatic ring |

Cycloaddition Reactions Involving the Enone System

The α,β-unsaturated ketone moiety within the indenone structure can act as a dienophile in cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing complex polycyclic systems in a stereocontrolled manner.

The most prominent example is the Diels-Alder, or [4+2] cycloaddition, where the indenone's double bond reacts with a conjugated diene. numberanalytics.com The stereochemistry and regiochemistry of such a reaction would be heavily influenced by the electronic properties and steric hindrance of the ethoxy and phenyl substituents. Additionally, photochemical [2+2] cycloadditions with alkenes could be employed to synthesize cyclobutane-fused indenone derivatives. acs.org

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Expected Product Class |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Polycyclic adduct with a new six-membered ring |

| [4+2] Cycloaddition | Cyclopentadiene | Fused polycyclic system |

Ring-Modification Reactions (e.g., Ring Contraction, Expansion)

While highly speculative without direct experimental evidence for this specific substrate, the indenone scaffold could potentially undergo ring modification reactions. For instance, if a suitable leaving group were installed at the C-2 position, a Favorskii-type rearrangement could theoretically lead to a ring-contracted cyclopropanone (B1606653) intermediate, which would subsequently open to form a different ring system.

Ring expansion reactions, such as those involving diazomethane, could potentially transform the five-membered ring into a six-membered one. Another possibility could be a reaction pathway similar to the transformation of 3-hydroxyisoindolinones into phthalazinones upon treatment with hydrazine, which involves ring opening followed by recyclization to form a larger heterocyclic ring. mdpi.com

Oxidation and Reduction Chemistry of the Indenone Moiety

The indenone moiety offers multiple sites for oxidation and reduction, allowing for selective transformations of the carbonyl and alkene functionalities.

Reduction: The carbonyl group is readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). blogspot.com Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the C=C double bond, the C=O group, or both, depending on the reaction conditions. The use of chiral reducing agents or catalysts could potentially achieve asymmetric reduction, yielding specific stereoisomers of the resulting alcohol. blogspot.com

Oxidation: Oxidative cleavage of the C=C double bond could be achieved using ozonolysis (O₃) followed by a reductive or oxidative workup. This would break the five-membered ring and lead to the formation of a dicarbonyl compound. The double bond is also susceptible to epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA), which would yield a reactive epoxide intermediate that can be further functionalized.

Table 4: Potential Reduction Reactions of the Indenone Moiety

| Reagent | Target Functional Group | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Carbonyl (C=O) | 3-Ethoxy-2-phenyl-1H-inden-1-ol |

| Catalytic Hydrogenation (H₂, Pd/C, mild) | Alkene (C=C) | 3-Ethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one |

| Catalytic Hydrogenation (H₂, Pd/C, forcing) | Alkene (C=C) and Carbonyl (C=O) | 3-Ethoxy-2-phenyl-2,3-dihydro-1H-inden-1-ol |

Advanced Applications and Future Research Directions in Chemical Science

3-Ethoxy-2-phenyl-1H-inden-1-one as a Synthetic Building Block for Complex Organic Architectures

The unique structural features of this compound make it a valuable precursor for the synthesis of intricate molecular frameworks. Its reactivity allows for a variety of chemical transformations, opening pathways to novel and complex organic structures.

Indanone derivatives are crucial starting materials for synthesizing a wide array of biologically active compounds. The 1-indanone (B140024) structure, in particular, serves as a key intermediate in the preparation of compounds with potential applications in treating neurodegenerative diseases and acting as antiviral and antibacterial agents. nih.govresearchgate.net The synthesis of 1-indanones can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.com However, traditional methods often require harsh conditions. mdpi.com To address this, non-conventional techniques such as microwave-assisted synthesis, high-intensity ultrasound, and the use of a Q-tube™ reactor have been developed to produce 1-indanone derivatives more efficiently and under greener conditions. mdpi.com

For instance, the synthesis of various substituted 1-indanones has been successfully achieved through a one-pot intramolecular Friedel-Crafts acylation, demonstrating the versatility of this scaffold in generating a library of compounds. mdpi.com These methodologies provide a foundation for the development of more complex molecules derived from the indenone core.

Potential in Advanced Materials Science (e.g., Optoelectronic Materials, Sensors)

The indenone scaffold is not only significant in medicinal chemistry but also shows promise in the field of materials science. The electronic properties of indenone derivatives can be tuned by modifying their molecular structure, making them candidates for applications in optoelectronic devices and sensors.

Research into merocyanine (B1260669) dyes incorporating indanone-based acceptors has demonstrated the potential for tuning absorption and fluorescence in the near-infrared (NIR) region. nims.go.jp By systematically altering the electron-withdrawing strength of the acceptor unit, a significant tuning of the lowest unoccupied molecular orbital (LUMO) energy can be achieved. nims.go.jp This ability to modulate the electronic and optical properties is crucial for the development of materials for NIR detectors, organic light-emitting diodes (OLEDs), and photoacoustic bioimaging. nims.go.jp While this research did not specifically use this compound, the principles of modifying the indanone core to achieve desired optoelectronic properties are directly applicable.

Development of Novel Catalytic Systems for Indenone Synthesis

The synthesis of indenones has been a subject of extensive research, leading to the development of various catalytic systems to improve efficiency, selectivity, and sustainability.

Recent advancements include:

Rhodium-catalyzed carbonylative cyclization: This method utilizes paraformaldehyde as a carbon monoxide source for the synthesis of indenone derivatives from alkynes and 2-bromophenylboronic acids. organic-chemistry.org

Iron-promoted oxidative tandem alkylation/cyclization: This process involves the reaction of ynones with 4-alkyl-substituted 1,4-dihydropyridines to produce 2-alkylated indenones. organic-chemistry.org

Gold-catalyzed cyclization: The cyclization of 2-alkynylaldehyde cyclic acetals, facilitated by a gold catalyst, provides a route to a broad range of indenone derivatives. organic-chemistry.org

Electrooxidative direct arylsulfonylation: This technique allows for the construction of sulfonated indenones from ynones and sulfinic acids under oxidant-free conditions. organic-chemistry.org

These novel catalytic approaches offer milder reaction conditions and broader substrate scopes compared to traditional methods like the Friedel-Crafts reaction. nih.gov

Computational Design and Discovery of New Indenone-Based Molecules

Computational chemistry plays a pivotal role in the design and discovery of new molecules with desired properties. For indenone-based compounds, computational methods are employed to predict their biological activity and to understand their interactions with biological targets.

Molecular docking and molecular dynamics simulations are powerful tools for investigating the binding of indanone derivatives to proteins. manipal.edu For example, computational studies have been conducted on indanone derivatives to assess their potential as inhibitors of cereblon, a component of the E3 ubiquitin ligase complex. manipal.edu These studies help in identifying promising candidates for further experimental investigation. manipal.edu

Furthermore, computational methods, such as density functional theory (DFT), are used to study the geometries and energetic stabilities of indenone isomers, providing fundamental insights into their chemical properties. nih.gov

Emerging Methodologies and Frontiers in Indenone Chemistry

The field of indenone chemistry is continuously evolving, with new synthetic methodologies and applications being discovered.

Some of the emerging trends include:

Domino reactions: Facile and efficient domino reactions, such as the synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives catalyzed by HPW@nano-SiO2 under microwave irradiation, offer a streamlined approach to complex indenone structures. organic-chemistry.org

Multi-component reactions: Palladium(0)-catalyzed three-component reactions provide a convergent strategy for the synthesis of functionalized indanones. organic-chemistry.org

Enantioselective synthesis: The development of rhodium-catalyzed asymmetric intramolecular 1,4-additions has enabled the synthesis of chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org

These advanced synthetic strategies, coupled with the ongoing exploration of the biological and material properties of indenone derivatives, continue to expand the frontiers of indenone chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.